Corycavine

Description

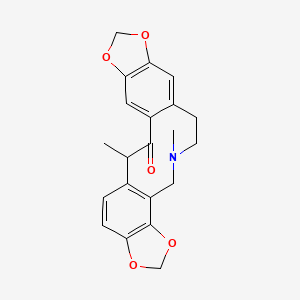

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLWLEQYUFDNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-87-9 | |

| Record name | Corycavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYCAVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CORYCAVAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM85L9FV7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Corycavine: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corycavine, a protopine isoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from plant materials, and a proposed biosynthetic pathway. All quantitative data is presented in tabular format for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural compound.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genus Corydalis, within the family Papaveraceae. The primary sources of this alkaloid are the tubers of various Corydalis species.

The most notable species containing this compound include:

-

Corydalis cava : Also known as hollowroot, this tuberous woodland plant is native to Europe and Western Asia. It contains a variety of alkaloids, including bulbocapnine, corydaline, this compound, and corydine.

-

Corydalis solida : Commonly referred to as fumewort, this species is widespread across northern Europe and Asia. Its tubers are known to contain active substances such as bulbocapnine, corydaline, and this compound.

While other Corydalis species may also contain this compound, C. cava and C. solida are the most frequently cited sources in the scientific literature. The alkaloid content in these plants can fluctuate based on factors such as geographical location, season of harvest, and specific subspecies.

Extraction and Isolation of this compound

The extraction of this compound follows general principles for the isolation of alkaloids from plant material. The process typically involves a solid-liquid extraction using polar solvents, followed by purification steps to isolate the target compound.

General Extraction Protocol

The following protocol is a generalized procedure for the extraction of total alkaloids from Corydalis tubers, from which this compound can then be isolated.

Materials:

-

Dried and powdered tubers of Corydalis cava or Corydalis solida

-

Ethanol (70-95%) or Methanol

-

Ammonia solution or other base to adjust pH

-

Hexane

-

Dichloromethane or Chloroform

-

Hydrochloric acid or Sulfuric acid

-

Sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

Procedure:

-

Maceration/Soxhlet Extraction:

-

The dried, powdered plant material is subjected to extraction with a polar solvent such as ethanol or methanol. For enhanced extraction efficiency, the pH of the solvent can be adjusted to the alkaline range (pH 9-11) using ammonia.

-

The mixture is typically refluxed or subjected to Soxhlet extraction for several hours to ensure exhaustive extraction of the alkaloids.

-

-

Acid-Base Partitioning:

-

The resulting crude extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with a non-polar solvent like hexane to remove fats, waxes, and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH of 9-11. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform. The organic layers are combined.

-

-

Drying and Concentration:

-

The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.

-

The dried organic extract is then concentrated in vacuo to yield the crude total alkaloid fraction.

-

Purification of this compound

The crude alkaloid extract, containing a mixture of different alkaloids including this compound, requires further purification to isolate the target compound. Column chromatography is a standard technique for this purpose.

Materials:

-

Crude alkaloid extract

-

Silica gel or Alumina for column chromatography

-

A suitable mobile phase (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

Fractions collector

Procedure:

-

Column Preparation: A chromatography column is packed with a slurry of silica gel or alumina in a non-polar solvent.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For instance, a gradient of chloroform with increasing amounts of methanol is often effective.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC to monitor the separation of the different alkaloids. Fractions containing compounds with the same Rf value as a this compound standard are pooled.

-

Final Purification: The pooled fractions are concentrated, and the isolated this compound may be further purified by recrystallization to obtain a highly pure compound.

Quantitative Data

| Plant Source | Plant Part | Extraction Method | Total Alkaloid Yield (% of dry weight) |

| Corydalis solida | Tubers | Ethanolic Extraction | ~1.5 - 3.0% |

| Corydalis cava | Tubers | Not Specified | Up to 6% |

Note: The yields are for total alkaloids and not specifically for this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated; however, it is proposed to follow the general pathway for the formation of protopine-type alkaloids, which originates from the benzylisoquinoline alkaloid (S)-Reticuline.

The key steps are believed to be:

-

Formation of (S)-Scoulerine: (S)-Reticuline undergoes an oxidative cyclization of the N-methyl group to form the protoberberine intermediate (S)-Scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) .

-

Methylation and Hydroxylation: (S)-Scoulerine is then subject to a series of methylation and hydroxylation reactions, catalyzed by various methyltransferases and cytochrome P450 monooxygenases , to form protopine.

-

Conversion to this compound: The final steps leading from protopine to this compound are not yet fully characterized but likely involve further enzymatic modifications.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

The Biosynthesis Pathway of Corycavine in Corydalis Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Corycavine, a bioactive benzylisoquinoline alkaloid (BIA) exclusive to the Corydalis genus, exhibits promising pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from the primary precursor L-tyrosine to the final product. It consolidates current research findings, presenting detailed pathway steps, enzymatic transformations, quantitative data on metabolite accumulation and gene expression, and detailed experimental protocols used for pathway elucidation. Visualizations of the pathway and experimental workflows are provided using Graphviz DOT language to facilitate a deeper understanding of the complex biological processes involved.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. It originates from two molecules of L-tyrosine and proceeds through the central intermediate (S)-reticuline. From this point, a series of cyclizations, methylations, and oxidative rearrangements, catalyzed by several key enzyme families including Berberine Bridge Enzyme (BBE) and its homologs, lead to the formation of the unique cavidine skeleton.

The proposed pathway, synthesized from genomic, transcriptomic, and metabolomic studies of various Corydalis species, is as follows:

-

Formation of (S)-Reticuline: The pathway begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine. A sequence of methylation and hydroxylation steps, catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , Coclaurine N-methyltransferase (CNMT) , (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , yields the pivotal intermediate, (S)-reticuline.[1][2]

-

Formation of the Protoberberine Skeleton: (S)-reticuline is oxidatively cyclized by the Berberine Bridge Enzyme (BBE) to form (S)-scoulerine, creating the tetracyclic protoberberine core structure.[3][4][5] (S)-scoulerine serves as a major branch-point intermediate in BIA metabolism.[2][6]

-

Methylenedioxy Bridge Formation: The pathway proceeds through sequential formation of two methylenedioxy bridges from ortho-hydroxymethoxy-substituted phenyl rings. (S)-scoulerine is first converted to (S)-cheilanthifoline by Cheilanthifoline Synthase (CFS) , a cytochrome P450 enzyme. Subsequently, Stylopine Synthase (SPS) , another CYP450 enzyme, catalyzes the formation of a second bridge to produce (S)-stylopine.[7][8]

-

Formation of the Cavidine Skeleton: This is the key step differentiating cavidine biosynthesis from other protoberberine pathways and is unique to Corydalis. It is proposed that a specialized, tandemly duplicated Berberine Bridge Enzyme-Like (BBEL) enzyme catalyzes a four-electron oxidation and rearrangement of (S)-stylopine to form dehydrocavidine.[9] This step breaks the original berberine bridge C-C bond and forms a new ring system characteristic of cavidines.

-

Final Modifications: The final steps to produce this compound involve the reduction of dehydrocavidine to a tetrahydroprotoberberine intermediate, likely cavidine, followed by N-methylation. The N-methylation is catalyzed by a Tetrahydroprotoberberine N-methyltransferase (TNMT) , an enzyme identified in Corydalis species.[1][8] The resulting compound is this compound. Corycavamine is a known tautomer of this compound.

Pathway Visualization

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Corydalis species.

Quantitative Data

Quantitative analysis of metabolites and gene transcripts provides critical insights into pathway flux and regulation. The following tables summarize representative data from studies on Corydalis species.

Table 1: Alkaloid Content in Corydalis Species

This table presents the concentration of this compound and key pathway intermediates in different Corydalis samples, highlighting the variability and distribution of these compounds. Data is synthesized from multiple HPLC-based quantification studies.[10][11][12]

| Compound | Species | Plant Part | Concentration Range (μg/g dry weight) | Analytical Method |

| (S)-Scoulerine | C. saxicola | Whole Plant | 50 - 250 | HPLC-DAD |

| Tetrahydropalmatine | C. yanhusuo | Tuber | 1,500 - 5,000 | LC-MS/MS |

| Protopine | C. yanhusuo | Tuber | 300 - 1,200 | HPLC-DAD |

| Dehydrocavidine | C. saxicola | Whole Plant | 80 - 400 | HPLC-DAD |

| Corydaline | C. yanhusuo | Tuber | 2,000 - 6,000 | HPLC-DAD |

| This compound | C. turtschaninovii | Tuber | Not explicitly quantified, but present | LC-MS/MS |

Table 2: Expression Levels of Biosynthesis Genes in Corydalis yanhusuo

This table summarizes the expression levels of key genes involved in the BIA pathway in C. yanhusuo bulbs at different developmental stages, derived from transcriptomic data.[8][13] High expression levels of these genes correlate with the accumulation of alkaloids.

| Gene | Encoded Enzyme | Developmental Stage | Expression Level (FPKM) |

| 6OMT | Norcoclaurine 6-O-methyltransferase | Expansion Stage | ~ 150 |

| CNMT | Coclaurine N-methyltransferase | Expansion Stage | ~ 210 |

| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | Expansion Stage | ~ 180 |

| BBE | Berberine Bridge Enzyme | Expansion Stage | ~ 250 |

| SPS | Stylopine Synthase | Expansion Stage | ~ 120 |

| TNMT | Tetrahydroprotoberberine N-methyltransferase | Expansion Stage | ~ 90 |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are approximate representations from published studies.

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of isotopic labeling, heterologous enzyme expression, and advanced analytical techniques.

Protocol 1: Isotopic Tracer Analysis for Pathway Discovery

This protocol outlines the methodology used to trace the incorporation of labeled precursors into downstream metabolites, a powerful tool for pathway confirmation.[9]

Objective: To identify metabolites in the cavidine biosynthetic pathway by feeding a stable isotope-labeled precursor.

Materials:

-

Corydalis tomentella cell cultures or seedlings

-

13C6 (benzene-ring)-labeled L-tyrosine

-

Liquid culture medium (e.g., MS medium)

-

Liquid nitrogen

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Precursor Feeding: Add 13C6-labeled L-tyrosine to the sterile liquid culture medium of C. tomentella to a final concentration of 1 mM.

-

Incubation: Culture the cells/seedlings for a period of 5-7 days under standard growth conditions.

-

Harvesting: Harvest the plant material, wash thoroughly with distilled water to remove external residue, and immediately freeze in liquid nitrogen.

-

Metabolite Extraction: a. Grind the frozen tissue to a fine powder. b. Extract the metabolites with 80% methanol at 4°C overnight. c. Centrifuge the extract at 13,000 rpm for 15 minutes. d. Collect the supernatant and filter through a 0.22 µm syringe filter.

-

LC-MS Analysis: a. Analyze the extract using a high-resolution LC-MS system (e.g., Q-TOF). b. Use a C18 reversed-phase column for separation. c. Employ a gradient elution program with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. d. Acquire mass spectra in both full scan and tandem MS (MS/MS) modes.

-

Data Analysis: a. Search the acquired data for compounds exhibiting a mass shift of +6 (M+6) or +12 (M+12), corresponding to the incorporation of one or two 13C6-labeled tyrosine-derived rings, respectively. b. Confirm the identity of labeled metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or literature data.

Caption: Workflow for isotopic tracer analysis in Corydalis.

Protocol 2: Heterologous Expression and Functional Assay of Biosynthetic Enzymes

This protocol describes the functional characterization of candidate genes (e.g., BBELs) by expressing them in a heterologous system and testing their catalytic activity.[9][14]

Objective: To determine the enzymatic function of a candidate gene from Corydalis.

Materials:

-

Full-length cDNA of the candidate gene (e.g., CtBBEL8)

-

Expression vector (e.g., pFastBac for insect cells, pYES2 for yeast)

-

Competent cells (e.g., E. coli DH10Bac, S. cerevisiae)

-

Sf9 insect cells or S. cerevisiae culture

-

Substrate (e.g., (S)-stylopine)

-

Cofactors (e.g., FAD, NADPH)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

HPLC or LC-MS system

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate gene into the chosen expression vector.

-

Transformation and Expression:

-

Insect Cells (Baculovirus system): Transform E. coli DH10Bac to generate recombinant bacmids. Transfect Sf9 insect cells with the bacmid to produce recombinant baculovirus. Infect a larger culture of Sf9 cells with the virus to express the protein.

-

Yeast: Transform S. cerevisiae with the expression plasmid. Grow the transformed yeast in selection medium, then transfer to induction medium (e.g., containing galactose) to induce protein expression.

-

-

Protein Extraction (Microsome Preparation for P450s/membrane-bound enzymes): a. Harvest cells by centrifugation. b. Resuspend in extraction buffer containing protease inhibitors. c. Lyse cells (e.g., using sonication or glass beads for yeast). d. Centrifuge at 10,000 x g to remove cell debris. e. For microsomal enzymes, ultracentrifuge the supernatant at 100,000 x g. The resulting pellet contains the microsomal fraction. Resuspend the microsomes in reaction buffer.

-

Enzyme Assay: a. Set up a reaction mixture containing the protein extract (e.g., microsomes), the substrate (e.g., 50 µM (S)-stylopine), necessary cofactors (e.g., 1 mM NADPH for P450s), and reaction buffer. b. Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: a. Extract the product with the organic solvent. b. Evaporate the solvent and redissolve the residue in methanol. c. Analyze the sample by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of the expected product (e.g., dehydrocavidine).

Caption: Workflow for heterologous expression and enzyme characterization.

Protocol 3: HPLC Method for Quantification of this compound and Intermediates

This protocol provides a standardized method for the separation and quantification of major alkaloids in Corydalis extracts.[15][16][17]

Objective: To simultaneously quantify this compound and related BIA intermediates in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate or Formic acid (for mobile phase modification)

-

Triethylamine (optional, to reduce peak tailing)

-

Alkaloid standards (e.g., scoulerine, tetrahydropalmatine, protopine, corydaline).

Procedure:

-

Sample Preparation: a. Prepare a methanol or ethanol extract of the dried, powdered Corydalis tuber. b. Filter the extract through a 0.45 µm filter prior to injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid (or 0.1% formic acid in water).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: DAD at 280 nm (for protoberberines) and 345 nm (for quaternary alkaloids), or MS in positive ion mode.

-

-

Gradient Elution Program:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-28 min: Hold at 70% B

-

28-30 min: Return to 10% B

-

30-35 min: Re-equilibration at 10% B

-

-

Quantification: a. Prepare calibration curves for each alkaloid standard over a range of concentrations. b. Identify peaks in the sample chromatogram by comparing retention times with the standards. c. Quantify the amount of each alkaloid by integrating the peak area and using the corresponding calibration curve.

Conclusion and Future Outlook

The biosynthetic pathway to this compound represents a fascinating example of metabolic diversification within the plant kingdom. While the core pathway leading to the protoberberine intermediate (S)-stylopine is well-established, the specific enzymatic step that uniquely transforms this scaffold into the cavidine skeleton remains a key area for future research. The functional characterization of the expanded family of Berberine Bridge Enzyme-Like (BBEL) proteins in Corydalis is paramount to fully elucidating this pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore this pathway further. Success in this area will not only advance our fundamental understanding of plant biochemistry but also provide powerful new tools for the biotechnological production of high-value medicinal compounds.

References

- 1. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A biochemometrics strategy combining quantitative determination, bioactivity evaluation and relationship analysis for identification of analgesic alkaloids of raw and vinegar-processed Corydalis turtschaninovii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs | PLOS One [journals.plos.org]

- 14. frontiersin.org [frontiersin.org]

- 15. khu.elsevierpure.com [khu.elsevierpure.com]

- 16. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 17. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corycavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corycavine is a protoberberine isoquinoline alkaloid isolated from various species of the Corydalis genus, notably Corydalis cava. As an alpha-adrenoceptor antagonist, it presents a scaffold of interest for pharmacological research and drug development. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its molecular framework, absolute configuration, and the experimental methodologies used for its characterization. Quantitative data from spectroscopic and crystallographic studies are summarized, and a detailed experimental protocol for its isolation is provided. Furthermore, a logical workflow for its structural elucidation and the signaling pathway it modulates are visualized.

Chemical Structure and Properties

This compound is a pentacyclic alkaloid with a complex stereochemical architecture. Its core structure is based on the protoberberine skeleton.

Chemical Name: (2S)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one Synonyms: (-)-Corycavine Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol

The structure of this compound features two methylenedioxy groups, an N-methyl group, a methyl group at a chiral center, and a lactam carbonyl group. It is important to note the historical context where this compound and a related alkaloid, Corycavamine, were initially considered keto-enol tautomers. Corycavamine has been shown to convert to this compound upon melting.

Quantitative Structural Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.324 |

| b (Å) | 36.315 |

| c (Å) | 7.635 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2862.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.41 |

Note: Data corresponds to (-)-corycavinium (+)-10-camphorsulfonate. Bond lengths and angles for this compound are not available.

Spectroscopic Data (NMR)

Detailed and fully assigned ¹H and ¹³C NMR data for this compound are not consistently reported across the literature. The structural elucidation of protoberberine alkaloids typically relies on a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) to assign the complex proton and carbon signals. The following table presents expected chemical shift ranges for key functional groups in this compound based on related protoberberine alkaloids.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 100 - 150 |

| O-CH₂-O | ~5.9 | ~101 |

| N-CH₃ | ~2.5 | ~43 |

| C-CH₃ | ~1.0 | ~20 |

| Aliphatic Protons | 2.5 - 4.5 | 25 - 65 |

| C=O (Lactam) | - | ~170 |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. Based on the X-ray analysis of the closely related (-)-corycavinium ion, the absolute configuration of (-)-Corycavine has been determined.[1]

The absolute configuration is assigned as (7S, 13S, 14R) according to the numbering of the dibenzo[a,g]quinolizidine system, which corresponds to the core of the corycavinium ion.[1] This configuration is consistent with the levorotatory nature of the natural product. The SMILES representation C[C@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 also indicates the stereochemistry at the chiral carbon bearing the methyl group.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound from the tubers of Corydalis cava, synthesized from established methods for alkaloid extraction from this genus.

1. Plant Material and Extraction:

-

Dried and powdered tubers of Corydalis cava (1 kg) are macerated with 70% ethanol (5 L) at room temperature for 72 hours.

-

The extraction is repeated three times.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is dissolved in 5% hydrochloric acid (1 L) and filtered to remove non-alkaloidal material.

-

The acidic solution is then made alkaline (pH 9-10) with concentrated ammonium hydroxide.

-

The alkaline solution is extracted with chloroform (3 x 500 mL).

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the total crude alkaloids.

3. Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing this compound are pooled and concentrated.

4. Final Purification:

-

The enriched this compound fraction is further purified by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.

-

A suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or triethylamine, is used for elution.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

Structural Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a logical progression of analytical techniques.

Biological Activity and Signaling Pathway

This compound is known to act as an alpha-adrenoceptor antagonist. Specifically, it targets α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including smooth muscle contraction.

Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway

Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein. As an antagonist, this compound competitively binds to the α1-receptor, preventing its activation by endogenous agonists like norepinephrine. This blockade inhibits the downstream signaling cascade.

Conclusion

This compound is a structurally complex protoberberine alkaloid with defined stereochemistry. Its characterization relies on a combination of isolation techniques, spectroscopic analysis, and X-ray crystallography of closely related derivatives. As an alpha-1 adrenergic receptor antagonist, it serves as a valuable molecule for pharmacological studies. The detailed understanding of its structure and stereochemistry is paramount for the design and development of new therapeutic agents based on its scaffold. Further research to obtain a complete set of spectroscopic and crystallographic data for this compound itself would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Corycavine Powder

This technical guide provides a comprehensive overview of the known physical and chemical properties of Corycavine powder, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a naturally occurring alkaloid compound isolated from various species of the Corydalis plant genus. It is classified as an isoquinoline alkaloid and is noted for its biological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one[1] |

| CAS Number | 144606-40-6[1] |

| Molecular Formula | C₂₁H₂₁NO₅[1][2][3] |

| Molecular Weight | 367.40 g/mol [1][2][3][4] |

| Synonyms | (-)-Corycavine, Corycavamine, (-)-[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound powder are crucial for its handling, formulation, and application in research and development.

Table 2: Physical Properties of this compound Powder

| Property | Value |

| Physical Form | Powder[2] |

| Melting Point | 218 °C; 222 °C (in vacuum)[4] |

| Solubility | Very slightly soluble in water; Soluble in absolute alcohol and chloroform[4] |

| Stability | Unstable to light[4] |

| Purity | Min. 95% (Commercially available)[2] |

Biological Activity and Signaling Pathway

This compound primarily functions as an alpha-adrenoceptor antagonist.[2] It modulates adrenergic signaling pathways by competitively inhibiting the binding of endogenous catecholamines like norepinephrine to these receptors.[2] This action can influence physiological processes such as vascular tone.[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies for alkaloid analysis are applicable.

4.1. Melting Point Determination

A common method is the capillary melting point technique.

4.2. Solubility Assessment

A qualitative or semi-quantitative solubility assessment can be performed as follows:

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, methanol, chloroform, hexane).

-

Sample Preparation: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

-

Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the powder in a vial.

-

Agitation: Vortex or sonicate the mixture for a set period to facilitate dissolution.

-

Observation: Visually inspect for the presence of undissolved solid. If dissolved, add more solute to determine the approximate saturation point.

-

Classification: Classify the solubility based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

4.3. Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural elucidation and characterization of this compound. While specific spectra for this compound are not provided in the initial search results, the general approach involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, which is particularly useful for conjugated systems.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

The interpretation of the data from these techniques allows for the unambiguous confirmation of the structure of this compound.

References

Corycavine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corycavine, a naturally occurring isoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties, and available data on its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a well-characterized alkaloid with the following key identifiers and properties:

| Property | Value | Citation |

| CAS Number | 521-85-7 | |

| Molecular Formula | C₂₁H₂₁NO₅ | |

| Molecular Weight | 367.40 g/mol | |

| Appearance | Orthorhombic plates | |

| Solubility | Very slightly soluble in water; soluble in absolute alcohol and chloroform. | |

| Stability | Unstable to light. |

Pharmacological Profile: Alpha-Adrenergic Antagonism

Current scientific understanding identifies this compound as an alpha-adrenoceptor antagonist. This classification places it in a class of compounds that inhibit the signaling of catecholamines, such as norepinephrine and epinephrine, at alpha-adrenergic receptors. These receptors are integral components of the sympathetic nervous system and play a crucial role in regulating various physiological processes, most notably vasoconstriction.

The alpha-1 adrenergic receptors, the primary targets for antagonists like this compound, are Gq-protein coupled receptors.[1] Activation of these receptors by endogenous agonists initiates a signaling cascade that leads to smooth muscle contraction.

Signaling Pathway

As an alpha-adrenoceptor antagonist, this compound is presumed to interfere with the Gq-protein coupled signaling pathway. The canonical pathway for alpha-1 adrenergic receptor activation, which this compound inhibits, is detailed below.

References

The Enigmatic Alkaloid: A Technical Guide to the Historical Discovery and Isolation of Corycavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corycavine, a protoberberine alkaloid nestled within the intricate chemical tapestry of Corydalis species, has been a subject of quiet interest in the field of natural product chemistry. Its classification as an alpha-adrenoceptor antagonist positions it as a molecule of potential pharmacological significance. This technical guide provides a comprehensive overview of the historical discovery, isolation, and preliminary characterization of this compound, with a focus on presenting structured data and detailed experimental context to aid researchers in the fields of phytochemistry and drug development. While the initial discovery is attributed to the early 20th century, a complete modern analytical dataset remains to be fully elucidated in publicly accessible literature.

Historical Discovery

The initial isolation of this compound is credited to the Austrian chemist Ernst Späth in 1921 . His pioneering work on the alkaloids of Corydalis cava laid the foundation for understanding the rich diversity of isoquinoline alkaloids within this plant genus. While the original publication details the broader alkaloid profile, it marks the first documented instance of this compound's separation and preliminary characterization.

Plant Source

This compound is primarily isolated from the tubers of various Corydalis species, with Corydalis cava being the historically significant source. This perennial herbaceous plant, native to Europe and Asia, has a long history of use in traditional medicine. The concentration of this compound and other alkaloids can vary based on the geographical location, harvesting time, and specific chemotype of the plant.

Experimental Protocols

While a singular, standardized protocol for the exclusive isolation of this compound is not extensively documented, a general methodology for the extraction and separation of protoberberine alkaloids from Corydalis tubers can be outlined. The following is a composite protocol based on established methods for isolating similar alkaloids from Corydalis cava.[1]

1. Extraction of Total Alkaloids:

-

Starting Material: Dried and powdered tubers of Corydalis cava.

-

Solvent: Methanol is typically used for the initial extraction.

-

Procedure:

-

The powdered plant material is exhaustively extracted with methanol at room temperature through repeated maceration or Soxhlet extraction.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then acidified with a dilute acid (e.g., 5% HCl) and filtered to remove non-alkaloidal material.

-

The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove fats and pigments.

-

The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10 to precipitate the free alkaloids.

-

The precipitated alkaloids are extracted with an organic solvent such as chloroform or a chloroform-methanol mixture.

-

The organic extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the total crude alkaloids.

-

2. Separation of this compound:

-

Technique: Column chromatography is the primary method for separating individual alkaloids from the crude mixture.

-

Stationary Phase: Silica gel or alumina are commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

Procedure:

-

The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

Each fraction is monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent) to identify the fractions containing this compound.

-

Fractions containing pure or enriched this compound are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Experimental Workflow for Alkaloid Isolation from Corydalis cava

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₅ |

| Molecular Weight | 367.4 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in methanol, ethanol, chloroform |

Table 2: Spectroscopic Data for this compound (Anticipated)

| Technique | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | Aromatic protons, methoxy group singlets, methylenedioxy protons, aliphatic protons of the protoberberine skeleton. |

| ¹³C NMR | Aromatic carbons, quaternary carbons, methoxy carbons, methylenedioxy carbon, aliphatic carbons. |

| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation pattern for protoberberine alkaloids. |

Note: Specific, experimentally derived NMR and MS data for this compound are not available in the searched literature. This table represents the expected data based on its chemical structure.

Biosynthetic Pathway

This compound, as a protoberberine alkaloid, is biosynthesized in Corydalis species through the well-established benzylisoquinoline alkaloid pathway, which originates from the amino acid L-tyrosine.

Proposed Biosynthetic Pathway of this compound

Signaling Pathway: Alpha-Adrenoceptor Antagonism

This compound is known to act as an alpha-adrenoceptor antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction. By blocking these receptors, this compound inhibits this signaling pathway, resulting in smooth muscle relaxation and vasodilation.

Alpha-1 Adrenergic Receptor Signaling Pathway and Inhibition by this compound

Conclusion and Future Directions

This compound remains a molecule with untapped research potential. While its historical discovery and general biosynthetic and pharmacological pathways are outlined, a significant gap exists in the availability of modern, comprehensive analytical data. Future research should focus on the following:

-

Re-isolation and Full Spectroscopic Characterization: A definitive study reporting the complete ¹H and ¹³C NMR assignments, as well as high-resolution mass spectrometry data, is crucial for the unambiguous identification and future research of this compound.

-

Quantitative Analysis: Development and validation of analytical methods, such as HPLC or UPLC-MS/MS, to quantify the content of this compound in various Corydalis species are needed. This will aid in the selection of high-yielding plant sources for further investigation.

-

Pharmacological Profiling: A detailed investigation into the binding affinity and selectivity of this compound for different alpha-adrenoceptor subtypes is warranted to better understand its pharmacological profile and potential therapeutic applications.

-

Biosynthetic Pathway Elucidation: While the general pathway is known, the specific enzymes responsible for the final steps in this compound biosynthesis have yet to be identified and characterized.

This technical guide serves as a foundational resource for researchers, providing a structured overview of the current knowledge on this compound and highlighting the key areas where further investigation is critically needed.

References

An exploration into the pharmacological landscape of Corycavine and its chemical relatives, this technical guide synthesizes current data on their biological activities, mechanisms of action, and experimental evaluation. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this promising class of isoquinoline alkaloids.

Introduction to this compound and Isoquinoline Alkaloids

This compound is a naturally occurring isoquinoline alkaloid found in plants of the Corydalis genus. Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4] this compound itself has been identified as an alpha-adrenoceptor antagonist, suggesting its potential to modulate adrenergic signaling pathways.

This guide will delve into the quantitative aspects of the biological activities of this compound and related isoquinoline alkaloids, provide detailed experimental protocols for their assessment, and visualize the key signaling pathways involved.

Quantitative Analysis of Biological Activities

The biological effects of this compound and its analogs are concentration-dependent and can be quantified using various in vitro and in vivo assays. This section presents a summary of the available quantitative data for their activity on key molecular targets, primarily alpha-adrenoceptors and cholinesterases.

Alpha-Adrenoceptor Antagonism

To facilitate comparative analysis and guide future research, the following table summarizes the binding affinities of various ligands for different alpha-adrenoceptor subtypes.

Table 1: Binding Affinities (Ki in nM) of Selected Compounds for Alpha-Adrenoceptor Subtypes

| Compound | α1a | α1b | α1d | α2 | Reference |

| Naftopidil | 3.7 | 20 | 1.2 | - | [6][7] |

| L-765314 | - | 2.0 (human) | - | - | [6][7] |

| Rauwolscine | - | - | - | 12 | [6][7] |

| Norepinephrine | 330 | - | - | 56 | [6][7] |

Note: Data for this compound is not currently available and represents a key area for future investigation.

Cholinesterase Inhibition

Several isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the regulation of cholinergic neurotransmission.[8][9] A study on alkaloids from Corydalis cava revealed that (+/-)-corycavidine is a selective inhibitor of BuChE.[8] The following table presents the half-maximal inhibitory concentrations (IC50) of various isoquinoline alkaloids against these enzymes.

Table 2: Cholinesterase Inhibitory Activity (IC50 in µM) of Selected Isoquinoline Alkaloids

| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Reference |

| (+/-)-Corycavidine | > 100 | 46.2 ± 2.4 | [8] |

| (+)-Canadine | 12.4 ± 0.9 | > 100 | [8] |

| (+)-Canadaline | 20.1 ± 1.1 | 85.2 ± 3.2 | [8] |

| (+)-Bulbocapnine | > 100 | 67.0 ± 2.1 | [8] |

| Alkaloid 5 (from C. racemosa) | 10.2 | - | [10] |

| Alkaloid 6 (from C. racemosa) | 63.4 | - | [10] |

| Alkaloid 9 (from C. racemosa) | 25.8 | - | [10] |

| Alkaloid 11 (from C. racemosa) | 30.5 | - | [10] |

| Alkaloid 12 (from C. racemosa) | 15.7 | - | [10] |

| Berberine | 0.72 ± 0.04 µg/mL | 7.67 ± 0.36 µg/mL | [11] |

| Palmatine | 6.29 ± 0.61 µg/mL | > 100 | [11] |

| (-)-Corydalmine | > 100 | 7.78 ± 0.38 µg/mL | [11] |

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for the key assays cited in this guide.

Alpha-Adrenoceptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to alpha-adrenoceptors using radioligand binding competition assays.

Objective: To determine the inhibitory constant (Ki) of a test compound for an alpha-adrenoceptor subtype.

Materials:

-

Cell membranes expressing the specific alpha-adrenoceptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors).

-

Non-labeled competing ligand (the test compound, e.g., this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes at a concentration that provides adequate specific binding.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Alpha-Adrenoceptor Binding Assay

References

- 1. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloids with acetylcholinesterase inhibitory activity from Corydalis racemosa (Thunb.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Corycavine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corycavine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has garnered interest for its potential pharmacological activities. Preliminary studies have suggested its role as an alpha-adrenoceptor antagonist. This technical guide provides an in-depth analysis of the predicted bioactivity of this compound, leveraging available in vitro data and outlining methodologies for its computational assessment. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured overview of this compound's potential therapeutic applications and the experimental and computational workflows to further elucidate its mechanism of action.

Predicted Bioactivities of this compound

Current research indicates that this compound's primary mode of action is through the antagonism of alpha-adrenergic receptors. However, quantitative data on its binding affinity for specific receptor subtypes is not yet available in the public domain. Additionally, related compounds from the Corydalis genus have demonstrated inhibitory effects on cholinesterases, suggesting a potential secondary activity for this compound.

Enzyme Inhibition

While direct enzymatic inhibition data for this compound is limited, studies on structurally similar compounds provide valuable insights. A study on alkaloids from Corydalis cava reported the butyrylcholinesterase (BuChE) inhibitory activity of (+/-)-corycavidine, a compound structurally related to this compound.

| Compound | Enzyme | IC50 (µM) | Source |

| (+/-)-Corycavidine | Butyrylcholinesterase (BuChE) | 46.2 ± 2.4 | [1] |

This table summarizes the available quantitative data on the enzyme inhibitory activity of compounds structurally related to this compound.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines like HEK293 or tissues)

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine or [3H]yohimbine for α2 receptors)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor subtype using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Receptor membranes, radioligand, and incubation buffer.

-

Non-specific Binding: Receptor membranes, radioligand, incubation buffer, and a high concentration of the non-specific binding control.

-

Competition Binding: Receptor membranes, radioligand, incubation buffer, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cholinesterase Inhibition Assay

This protocol is based on the Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.

Objective: To determine the IC50 value of this compound for AChE and BuChE.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes) and Butyrylcholinesterase (from equine serum or human plasma)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound solutions of varying concentrations

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes, substrates, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

This compound solution at different concentrations (or buffer for the control)

-

DTNB solution

-

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time.

-

Enzyme Addition: Add the cholinesterase enzyme solution to each well.

-

Initiation of Reaction: Add the corresponding substrate (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color change.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Silico Prediction Workflow and Signaling Pathways

Due to the limited experimental data, in silico methods are invaluable for predicting the bioactivity of this compound and elucidating its potential mechanisms of action.

Molecular Docking Workflow

Molecular docking can predict the binding orientation and affinity of this compound to its target receptors.

Molecular Docking Workflow for this compound.

Predicted Signaling Pathway of this compound at α1-Adrenergic Receptors

As a predicted antagonist, this compound would block the canonical Gq-coupled signaling pathway activated by endogenous agonists like norepinephrine.

Predicted effect of this compound on the α1-adrenergic signaling pathway.

Predicted Signaling Pathway of this compound at α2-Adrenergic Receptors

As a predicted antagonist, this compound would block the inhibitory effect of the Gi-coupled α2-adrenergic receptor on adenylyl cyclase, leading to an increase in cAMP levels.

References

Elucidating Cytotoxic Potential: A Technical Overview of Corycavine and Related Corydalis Alkaloids

Disclaimer: As of November 2025, a comprehensive preliminary cytotoxicity screening of the specific alkaloid Corycavine is not extensively documented in publicly available scientific literature. This technical guide, therefore, provides an in-depth overview of the cytotoxic properties of closely related alkaloids and protein fractions isolated from the Corydalis genus. The data presented herein serves as a valuable surrogate for researchers, scientists, and drug development professionals interested in the potential anticancer activities of compounds from this plant genus.

Introduction

The genus Corydalis is a rich source of isoquinoline alkaloids, which have been investigated for a variety of pharmacological activities, including anticancer effects. While specific data on this compound is limited, studies on other alkaloids and extracts from Corydalis species, such as Corydalis saxicola and Corydalis cava, as well as the well-characterized alkaloid Berberine, provide significant insights into the potential cytotoxic mechanisms that may be shared among these related compounds. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various compounds and extracts from Corydalis species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other measures of cytotoxicity are summarized in the table below.

| Compound/Extract | Cell Line(s) | Assay | Key Findings |

| Total Alkaloids of Corydalis saxicola | CNE-1, CNE-2, A2780, SKOV3, PM2 | Not Specified | IC50 values of 112.41 µg/mL, 123.46 µg/mL, 148.40 µg/mL, 128.51 µg/mL, and 166.66 µg/mL, respectively[1]. |

| Demethylsonodione (from C. saxicola) | T24 (bladder cancer) | Not Specified | IC50 = 3.68 ± 0.25 μM[2]. |

| Protein Fractions from Corydalis cava | HeLa (cervical cancer) | XTT Assay | 43.45 ± 3% inhibition of mitochondrial activity at 167 ng/ml[3]. |

| Berberine | SNU-5 (gastric cancer) | Not Specified | IC50 = 48 µmol/L[4]. |

Experimental Protocols

The methodologies employed in assessing the cytotoxicity of Corydalis-derived compounds often involve standard in vitro cell-based assays.

A variety of human cancer cell lines have been utilized in these studies, including:

-

CNE-1, CNE-2: Nasopharyngeal carcinoma

-

A2780, SKOV3: Ovarian cancer

-

PM2: Not specified

-

T24: Bladder cancer

-

HeLa: Cervical cancer[3]

-

SNU-5: Gastric cancer[4]

Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

3.2.1. MTT and XTT Assays: These colorimetric assays are widely used to assess cell viability by measuring mitochondrial metabolic activity. In the XTT assay, for example, viable cells with active mitochondria reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength[3].

3.2.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), and the DNA content is measured. To detect apoptosis, cells can be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to distinguish between early apoptotic, late apoptotic, and necrotic cells).

3.2.3. Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways. Following treatment with the test compound, cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p53, caspases, Bcl-2 family proteins, p38 MAPK)[4].

Signaling Pathways in Corydalis Alkaloid-Induced Cytotoxicity

Studies on alkaloids from Corydalis species suggest that their cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Berberine has been shown to induce apoptosis in human gastric carcinoma SNU-5 cells through a mechanism involving the intrinsic mitochondrial pathway. This is initiated by the upregulation of the tumor suppressor protein p53, leading to G2/M cell cycle arrest. Subsequently, an increase in reactive oxygen species (ROS) and intracellular calcium (Ca2+) levels causes a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase, ultimately leading to apoptotic cell death[4][5].

Caption: Apoptotic pathway induced by Berberine.

The antiproliferative activity of demethylsonodione, isolated from Corydalis saxicola, against T24 bladder cancer cells has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[2]. Activation of the p38 MAPK pathway is often associated with cellular responses to stress, including the induction of apoptosis and cell cycle arrest.

Caption: p38 MAPK pathway in Demethylsonodione cytotoxicity.

A typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound would involve a series of in vitro assays to determine its effect on cancer cell viability and to elucidate its mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of proteins isolated from extracts of Corydalis cava tubers in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Corycavine: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corycavine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has been identified as a compound of interest due to its potential pharmacological activities. This technical guide provides a comprehensive review of the current, albeit limited, understanding of this compound's pharmacological effects, with a primary focus on its role as an alpha-adrenoceptor antagonist. Due to the scarcity of direct quantitative data and detailed experimental protocols for this compound, this document also draws upon data from related Corydalis alkaloids and established methodologies for characterizing alpha-adrenoceptor antagonists to provide a foundational framework for future research and drug development efforts. This guide summarizes the known qualitative effects, presents a generalized signaling pathway, and outlines detailed experimental protocols that can be adapted for the rigorous investigation of this compound's therapeutic potential.

Introduction

The Corydalis genus, a staple in traditional medicine, is a rich source of isoquinoline alkaloids, many of which exhibit significant biological activities.[1][2][3][4][5] Among these, this compound has emerged as a molecule with potential therapeutic applications. The primary reported pharmacological action of this compound is its ability to act as an alpha-adrenoceptor antagonist.[6] Alpha-adrenergic receptors, which are key components of the sympathetic nervous system, are involved in a multitude of physiological processes, including the regulation of blood pressure, smooth muscle contraction, and neurotransmission.[7][8][9][10] Consequently, antagonists of these receptors have found clinical utility in the management of conditions such as hypertension and benign prostatic hyperplasia.[11]

This guide aims to consolidate the available information on this compound's pharmacology, provide a theoretical framework for its mechanism of action, and offer practical guidance for its experimental investigation.

Pharmacological Effects of this compound

The primary pharmacological effect attributed to this compound is its antagonism of alpha-adrenoceptors. However, specific details regarding its selectivity for α1 versus α2 subtypes and its potency are not well-documented in publicly available literature. Alkaloids from the Corydalis genus are known to possess a wide array of pharmacological properties, including analgesic, anti-inflammatory, and cardiovascular effects, which may be, in part, attributable to their interaction with the adrenergic system.[1][2][4][5]

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative pharmacological data for this compound. Key metrics such as the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and the effective dose for 50% of the maximal response (ED50) have not been reported. To provide a frame of reference, Table 1 summarizes representative quantitative data for other Corydalis alkaloids that have been studied for their interaction with adrenergic receptors. It is crucial to note that these values are for related compounds and should not be directly extrapolated to this compound without experimental validation.

Table 1: Representative Quantitative Pharmacological Data for select Corydalis Alkaloids and other Alpha-Adrenoceptor Antagonists

| Compound | Receptor Target | Assay Type | Value | Units | Reference |

| Isocorypalmine | Dopamine D1 | Radioligand Binding | 83 | nM (Ki) | [12] |

| Prazosin | α1-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |

| Doxazosin | α1-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |

| Tamsulosin | α1A-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |

Note: The table highlights the lack of specific quantitative data for this compound and provides examples from related compounds to illustrate the types of data that need to be generated.

Signaling Pathways

As an alpha-adrenoceptor antagonist, this compound is presumed to exert its effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are Gq protein-coupled receptors.[7] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, including smooth muscle contraction. By blocking this pathway, this compound would inhibit these effects.

Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are typically coupled to Gi proteins.[8] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can have various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals. If this compound also antagonizes α2-receptors, it would disinhibit this pathway, potentially leading to increased neurotransmitter release.

Caption: Alpha-2 adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for characterizing the pharmacological effects of this compound. These protocols are based on standard methodologies for studying alpha-adrenoceptor antagonists.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound.

-

For non-specific binding determination, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine).

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-